molecular formula C11H11NO4 B2984561 [2-(Methylamino)-2-oxoethyl] 4-formylbenzoate CAS No. 730944-39-5

[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2984561
CAS No.: 730944-39-5
M. Wt: 221.212
InChI Key: UXSLWLKUSSXFHZ-UHFFFAOYSA-N
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Description

[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.212 g/mol. This compound is known for its unique structure, which includes both a methylamino group and a formylbenzoate group. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methylamino)-2-oxoethyl] 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with 2-(methylamino)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-formylbenzoic acid.

    Reduction: 4-hydroxymethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: It is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential pharmacological properties, including antifungal, antihypertensive, and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and fine chemicals due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of [2-(Methylamino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl-2-formylbenzoate: Similar structure but lacks the methylamino group.

    Ethyl-4-formylbenzoate: Similar structure but has an ethyl group instead of a methylamino group.

Uniqueness

[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate is unique due to the presence of both a methylamino group and a formylbenzoate group, which confer distinct reactivity and functional properties. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

[2-(methylamino)-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-12-10(14)7-16-11(15)9-4-2-8(6-13)3-5-9/h2-6H,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSLWLKUSSXFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC(=O)C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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